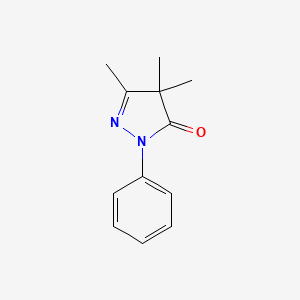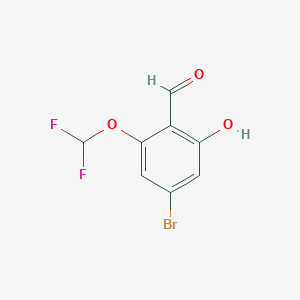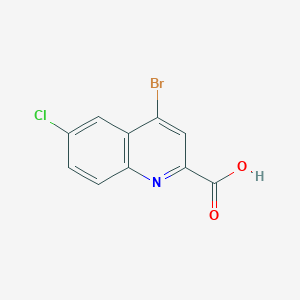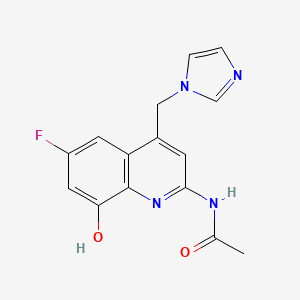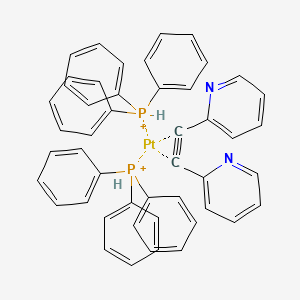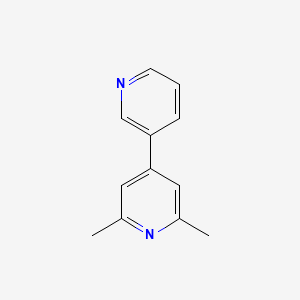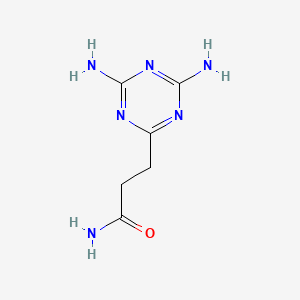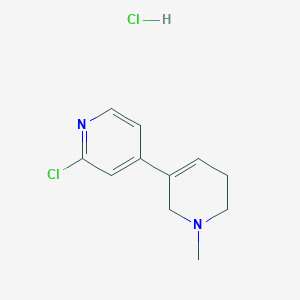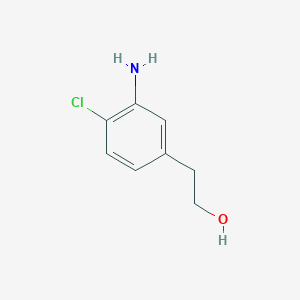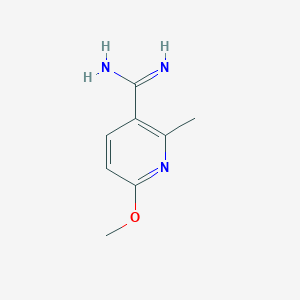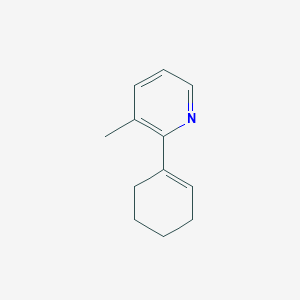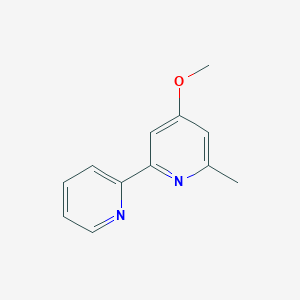
2,2'-Bipyridine, 4-methoxy-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-6-methyl-2,2’-bipyridine is an organic compound with the molecular formula C12H12N2O. It is a derivative of bipyridine, a class of compounds known for their ability to form complexes with metal ions. This compound is of interest in various fields, including coordination chemistry, catalysis, and materials science, due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine in the presence of a nickel catalyst, such as NiBr2(PPh3)2, along with a reducing agent like zinc powder . The reaction is carried out under mild conditions to achieve high yields.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where 4-bromo-2,6-dimethylpyridine is reacted with a boronic ester
Industrial Production Methods
Industrial production of 4-Methoxy-6-methyl-2,2’-bipyridine may involve large-scale coupling reactions using similar catalysts and reagents as in laboratory synthesis. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
4-Methoxy-6-methyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bipyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized bipyridine derivatives.
科学的研究の応用
4-Methoxy-6-methyl-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Materials Science: Its metal complexes are investigated for use in materials with specific electronic, magnetic, or optical properties.
Biological Studies: The compound and its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 4-Methoxy-6-methyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity. The bipyridine ligand can stabilize various oxidation states of the metal, facilitating redox reactions and other catalytic processes .
類似化合物との比較
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but with methoxy groups at the 4 and 4’ positions.
6,6’-Dimethyl-2,2’-bipyridine: Features methyl groups at the 6 and 6’ positions.
2,2’-Bipyridine: The parent compound without any substituents.
Uniqueness
4-Methoxy-6-methyl-2,2’-bipyridine is unique due to the presence of both methoxy and methyl groups, which influence its electronic properties and reactivity. These substituents can enhance its ability to form stable complexes with metals and modify its catalytic behavior compared to unsubstituted bipyridine or other derivatives .
特性
CAS番号 |
102116-96-1 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC名 |
4-methoxy-2-methyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H12N2O/c1-9-7-10(15-2)8-12(14-9)11-5-3-4-6-13-11/h3-8H,1-2H3 |
InChIキー |
XSTPJGHTHOPKFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C2=CC=CC=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



